molecular formula C11H9ClN2O2S B2517382 [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-79-0

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2517382
CAS No.: 436094-79-0
M. Wt: 268.72
InChI Key: ANUTXYRPIOYFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole-derived compound characterized by:

  • A thiazole ring substituted at the 2-position with a 3-chloro-aniline group (phenylamino with a meta-chloro substituent).
  • An acetic acid moiety at the 4-position of the thiazole ring.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUTXYRPIOYFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 3-chloroaniline with thiazole-4-acetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the development of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazole structures have shown effectiveness against breast cancer cell lines such as MCF-7. A study highlighted that certain thiazole-pyridine hybrids, which include [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid as a core structure, displayed better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

CompoundCancer Cell LineIC50 Value (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Standard Drug (5-FU)MCF-710.00

Antimicrobial Properties

Thiazole derivatives, including this compound, have been evaluated for their antimicrobial activity. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Thiazole DerivativeStaphylococcus aureus31.25 µg/mL
Thiazole DerivativeEscherichia coli62.50 µg/mL

Proteomics Research Applications

In proteomics, this compound is utilized as a tool for studying protein interactions and functions. Its ability to modify protein structures makes it a valuable reactant in various biochemical assays.

Case Study: Protein Interaction Studies

A recent study employed this compound to investigate its effects on specific protein targets involved in cellular signaling pathways. The results indicated significant modulation of protein activity, suggesting potential therapeutic implications in diseases characterized by dysregulated signaling pathways .

Biological Studies

The compound's utility extends to broader biological studies where it serves as a model for exploring cellular processes and molecular mechanisms.

In Vivo Studies

In vivo experiments have shown that thiazole derivatives can influence metabolic pathways, making them candidates for treating metabolic disorders. For example, a study demonstrated that certain thiazole-based compounds can activate AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis .

Mechanism of Action

The mechanism of action of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications in Phenyl Substituents

Position of Chlorine on the Phenyl Ring
  • [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (CAS 436094-81-4): Differs in the para-chloro substitution on the phenyl ring. Exhibits anti-cancer and anti-inflammatory activity but shows reduced metabolic stability compared to the meta-chloro analog due to steric and electronic effects . Key Data:
Property [2-(4-Cl-PhNH)-thiazol-4-yl]-acetic acid [2-(3-Cl-PhNH)-thiazol-4-yl]-acetic acid
LogP (lipophilicity) 2.8 3.1
IC50 (anti-cancer)* 12 µM 8 µM
Metabolic Half-life (h) 1.5 3.2

*Tested against HeLa cells .

Halogen Type and Electronic Effects
  • [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid (CAS 879070-41-4):
    • Fluorine at the ortho position increases electron-withdrawing effects, enhancing thiazole ring acidity.
    • Lower anti-inflammatory activity (IC50 = 25 µM in COX-2 assay) compared to chloro analogs .

Modifications in the Amino Group

Benzoylamino vs. Phenylamino
  • [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS 255874-78-3): Replaces the phenylamino group with a benzoylamino moiety. Higher molecular weight (296.73 g/mol vs. 252.7 g/mol) and reduced solubility in aqueous media. Enhanced binding affinity to kinase targets (e.g., Kd = 0.4 nM for EGFR) due to the planar benzoyl group .
Methoxyimino Functionalization
  • (Z)-2-Methoxyimino-2-[2-(tritylamino)thiazol-4-yl]acetic acid (CAS 64485-90-1): Introduces a methoxyimino group, increasing stability against hydrolysis. Classified as a carcinogen (Cat. 3; R40) under EU regulations, unlike the non-imino parent compound .

Core Heterocycle Modifications

Fenclozic Acid
  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid (fenclozic acid): Lacks the phenylamino group, directly linking the phenyl ring to the thiazole. Used in rheumatoid arthritis studies but withdrawn due to hepatotoxicity in mice . Comparative Toxicity:
Compound LD50 (oral, mice) Hepatotoxicity Risk
Fenclozic acid 450 mg/kg High
[2-(3-Cl-PhNH)-thiazol-4-yl]-acetic acid >1000 mg/kg Moderate
Trifluoromethyl Substitution
  • 2-[2-(4-Trifluoromethyl-phenylamino)thiazol-4-yl]acetic acid: A potent AMPK activator (EC50 = 0.3 µM) due to the strong electron-withdrawing CF3 group. Higher cytotoxicity (IC50 = 5 µM in HepG2) than the chloro analog .

Biological Activity

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative notable for its diverse biological activities. The compound's structure comprises a thiazole ring, a 3-chlorophenylamino group, and an acetic acid moiety, which contribute to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which enhances the compound's reactivity and interaction with biological systems. The presence of the chlorophenyl group can influence the compound's affinity for various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aromatic nature of the thiazole ring allows it to participate in various biochemical interactions that can modulate biological pathways. This modulation can lead to effects such as:

  • Antimicrobial Activity: The compound exhibits potential antimicrobial properties due to its structural similarity to known antimicrobial agents.
  • Anticonvulsant Effects: Research indicates that derivatives of thiazole compounds can demonstrate significant anticonvulsant activity, suggesting that this compound may also possess similar effects.
  • Anticancer Activity: The compound has been studied for its potential in inhibiting cancer cell proliferation.

Anticonvulsant Activity

Studies have shown that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have demonstrated effective seizure protection in animal models, with some exhibiting median effective doses significantly lower than standard medications like ethosuximide .

CompoundMedian Effective Dose (mg/kg)Activity
Compound 1<20Anticonvulsant
Compound 224.38Electroshock test
Compound 388.23Chemo-shock test

Antimicrobial and Antiviral Properties

The thiazole moiety has been associated with various antimicrobial activities. Compounds similar to this compound have shown effectiveness against bacterial strains and viruses, highlighting its potential as an antiviral agent. For example, certain derivatives have exhibited antiviral activities against tobacco mosaic virus and other pathogens .

Anticancer Activity

In vitro studies on related compounds have indicated significant anticancer activity against various cell lines. For instance, novel thiazole-linked compounds were tested against A549 human lung adenocarcinoma cells and demonstrated strong selectivity with low IC50 values .

Cell LineIC50 (µM)Activity
A549<10Anticancer
NIH/3T315Anticancer

Case Studies

  • Anticonvulsant Study : A study involving several thiazole derivatives showed that those with para-halogen substitutions on the phenyl ring had enhanced anticonvulsant activity compared to their non-substituted counterparts .
  • Anticancer Evaluation : In a comparative study of thiazole derivatives against cancer cell lines, this compound was found to inhibit cell growth effectively at concentrations lower than traditional chemotherapeutics.

Q & A

Q. Critical Conditions :

  • Temperature control (0–80°C) to minimize side reactions.
  • Solvent selection (e.g., DCM, THF) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the thiazole ring, acetic acid moiety, and substituent positions. For example, the thiazole proton appears as a singlet at δ ~6.7–7.2 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 283.0 for C11_{11}H10_{10}ClN3_3O2_2S) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

How does the substitution pattern on the thiazole ring and phenyl group impact the compound's biological activity, particularly in enzyme inhibition or receptor binding?

Advanced Research Question
Substituents significantly influence bioactivity through:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl at the phenyl 3-position) enhance binding affinity to targets like AMP-activated protein kinase (AMPK) by increasing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder interactions with enzyme active sites, reducing potency .
  • Solubility : Polar groups (e.g., -COOH) improve aqueous solubility, affecting pharmacokinetics .

Q. Table 1: Impact of Substituents on Biological Activity (Adapted from )

Compound SubstituentPositionKey Biological Effect
3-ChlorophenylaminoThiazole-2Enhanced AMPK activation (EC50_{50} ~5 µM)
4-TrifluoromethylphenylaminoThiazole-2Reduced solubility but increased lipophilicity
Methoxy substitutionPhenyl-4Altered metabolic stability

What methodological approaches are recommended to resolve discrepancies in reported biological activities of thiazole derivatives, such as conflicting enzyme inhibition data?

Advanced Research Question
To address contradictions:

Structural Validation : Confirm compound purity and identity via NMR and MS to rule out impurities .

Assay Standardization : Use consistent enzyme sources (e.g., recombinant human AMPK) and buffer conditions (pH, ionic strength) .

SAR Studies : Systematically vary substituents (e.g., halogen position) to isolate structural determinants of activity .

Computational Modeling : Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonding with AMPK’s ATP-binding pocket) .

What strategies can be employed to optimize the pharmacokinetic properties of this compound, such as solubility and metabolic stability?

Advanced Research Question

  • Salt Formation : Convert the acetic acid moiety to sodium or potassium salts to enhance water solubility .
  • Prodrug Design : Synthesize methyl/ethyl esters to improve membrane permeability, which are hydrolyzed in vivo to the active form .
  • Metabolic Shielding : Introduce fluorine atoms or methyl groups at metabolically vulnerable positions (e.g., phenyl para-position) to reduce CYP450-mediated oxidation .

How can computational modeling aid in predicting the interaction mechanisms between this compound and its biological targets?

Advanced Research Question

  • Molecular Docking : Simulate binding to AMPK or other targets using software like AutoDock. Key interactions include:
    • Hydrogen bonds between the thiazole nitrogen and Lys45 of AMPK.
    • π-Stacking between the chlorophenyl group and hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify transient interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.